![molecular formula C13H23N3O B14284873 N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea CAS No. 137616-43-4](/img/structure/B14284873.png)
N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea typically involves the reaction of N,N,N’-trimethylurea with a suitable alkyne derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the pyrrolidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like acetonitrile or DMF.
Major Products Formed
Oxidation: Formation of oxygenated derivatives such as alcohols or ketones.
Reduction: Formation of reduced derivatives such as amines or hydrocarbons.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]amine
- N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]carbamate
- N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]thiourea
Uniqueness
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea stands out due to its specific combination of a pyrrolidine ring and a urea moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
137616-43-4 |
|---|---|
Molekularformel |
C13H23N3O |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
1,1,3-trimethyl-3-(5-pyrrolidin-1-ylpent-3-yn-2-yl)urea |
InChI |
InChI=1S/C13H23N3O/c1-12(15(4)13(17)14(2)3)8-7-11-16-9-5-6-10-16/h12H,5-6,9-11H2,1-4H3 |
InChI-Schlüssel |
XOTKQKULKMCIHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CCN1CCCC1)N(C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


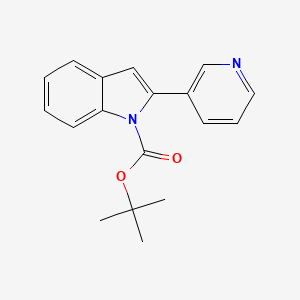
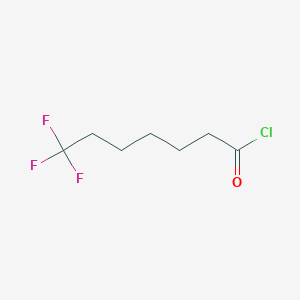
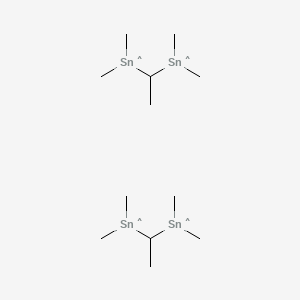
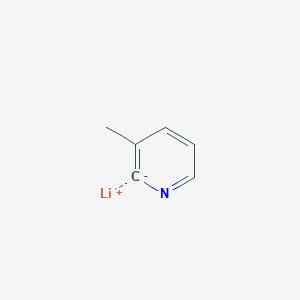


![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
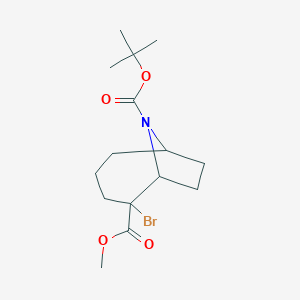


![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)



